molecular formula C12H11NO4 B2873704 6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid CAS No. 2241130-61-8

6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2873704
CAS No.: 2241130-61-8
M. Wt: 233.223
InChI Key: IQCUUFQFUHSHOP-UHFFFAOYSA-N
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Description

6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid (CAS 2241130-61-8) is a high-purity chemical reagent with the molecular formula C12H11NO4 and an average molecular weight of 233.22 g/mol . This compound features a core indole scaffold substituted with both a methyl ester (methoxycarbonyl) group and a carboxylic acid functionality, making it a valuable building block in medicinal chemistry and pharmaceutical research. The indole-2-carboxylic acid moiety is a recognized pharmacophore in the development of bioactive molecules. Scientific literature indicates that this structural class is of significant interest for designing novel receptor antagonists . For instance, research on similar 1H-indole-2-carboxylic acid derivatives has identified them as potent and selective antagonists for the CysLT1 receptor, a G-protein-coupled receptor implicated in inflammatory conditions such as asthma . The presence of the carboxylic acid group at the 2-position of the indole ring is frequently essential for this biological activity, as it may mimic natural ligands and facilitate critical binding interactions with target proteins . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methoxycarbonyl-4-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-6-3-7(12(16)17-2)4-9-8(6)5-10(13-9)11(14)15/h3-5,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCUUFQFUHSHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=C(N2)C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the formation of the indole core, followed by functional group modifications to introduce the methoxycarbonyl, methyl, and carboxylic acid groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid or other oxidized forms.

    Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions at the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 6-(Methoxycarbonyl)-4-carboxy-1H-indole-2-carboxylic acid, while reduction of the carboxylic acid group can produce 6-(Methoxycarbonyl)-4-methyl-1H-indole-2-methanol.

Scientific Research Applications

6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference
6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid 6-COOCH₃, 4-CH₃, 2-COOH C₁₂H₁₁NO₄ High lipophilicity (predicted); uncharacterized bioactivity
6-Methoxy-4-methyl-1H-indole-2-carboxylic acid 6-OCH₃, 4-CH₃, 2-COOH C₁₁H₁₁NO₃ Antifungal activity (vs. Candida albicans); produced by Bacillus toyonensis
4-Methyl-1H-indole-2-carboxylic acid 4-CH₃, 2-COOH C₁₀H₉NO₂ Intermediate for synthesis; no reported bioactivity
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH C₁₀H₈ClNO₂ Research use; safety data available (irritant)
5-Methoxyindole-2-carboxylic acid 5-OCH₃, 2-COOH C₁₀H₉NO₃ Positional isomer; lower structural similarity (0.87)
Key Observations:
  • The carboxylic acid at position 2 enables hydrogen bonding and salt formation, enhancing aqueous solubility compared to ester derivatives like methyl 6-methoxy-1H-indole-2-carboxylate (similarity score: 0.96) .
  • Positional Isomerism :

    • Moving the methoxy group from position 6 (target compound) to 5 (5-methoxyindole-2-carboxylic acid ) reduces structural similarity (score: 0.87) and may alter electronic properties, affecting binding to biological targets .

Spectroscopic and Physicochemical Properties

  • NMR Data :

    • The methoxycarbonyl group in the target compound would exhibit a carbonyl carbon signal near 165–170 ppm in ¹³C NMR, distinct from the methoxy group’s carbon signal at 53.5 ppm in 6-methoxy-4-methyl-1H-indole-2-carboxylic acid .
    • Aromatic protons in the indole ring (positions 5 and 7) are expected to resonate at 7.08 ppm (broad singlet), similar to analogues like 6-methoxy derivatives .
  • Solubility and Stability :

    • The carboxylic acid at position 2 improves water solubility compared to ester derivatives but may reduce stability under acidic conditions.

Biological Activity

6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid is a member of the indole family, characterized by its unique chemical structure that includes a methoxycarbonyl group at the 6-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position. This compound has garnered interest in various fields, particularly in biological research due to its potential antimicrobial and anticancer properties.

  • Molecular Formula : C₁₂H₁₁NO₄
  • IUPAC Name : 6-methoxycarbonyl-4-methyl-1H-indole-2-carboxylic acid
  • Structural Features : The compound features a bicyclic structure typical of indoles, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antifungal Activity : Recent studies have demonstrated its effectiveness against various fungal strains, particularly Candida albicans. The compound's antifungal properties are attributed to its ability to disrupt cell membrane integrity and inhibit fungal growth .
  • Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties, although detailed mechanisms and efficacy in human models require further exploration.
  • Mechanism of Action : The precise mechanism through which this compound exerts its biological effects involves binding to specific molecular targets, potentially modulating enzyme activities or receptor functions .

Antifungal Studies

A notable study focused on the production optimization of this compound from Bacillus toyonensis. The researchers utilized response surface methodology (RSM) to optimize conditions for maximum antifungal metabolite production. Key findings include:

  • Optimal Conditions : Starch (5 g/L), peptone (5 g/L), agitation rate of 150 rpm, pH 6, and temperature at 40 °C.
  • Production Increase : The optimization process resulted in a 3.49-fold increase in metabolite production .
ConditionValue
Starch5 g/L
Peptone5 g/L
Agitation Rate150 rpm
pH6
Temperature40 °C

Case Studies

  • Antifungal Efficacy Against Candida albicans :
    • A study utilized agar cup–plate techniques to measure inhibition zones, confirming significant antifungal activity of the compound at various concentrations.
    • Results indicated effective inhibition correlating with increased concentrations of the compound.
  • Production from Microbial Sources :
    • The characterization of the antifungal metabolite from Bacillus toyonensis highlighted the stability of the compound under various conditions, reinforcing its potential as a therapeutic agent.

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